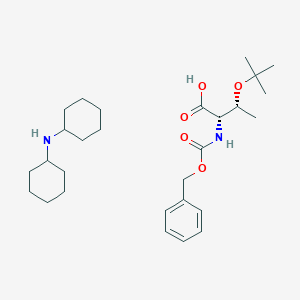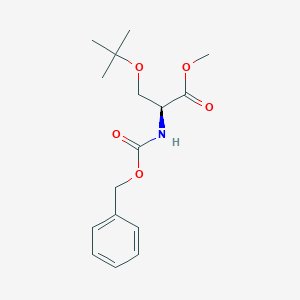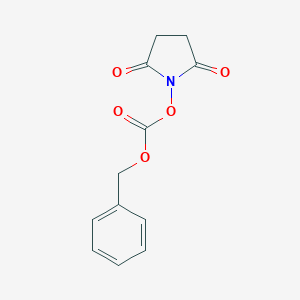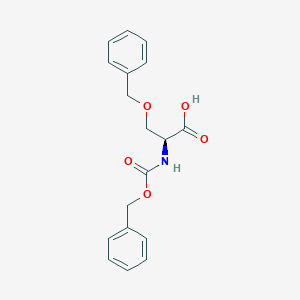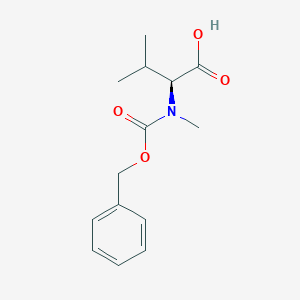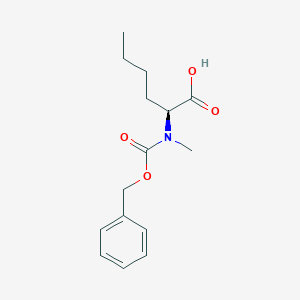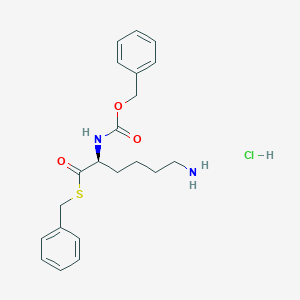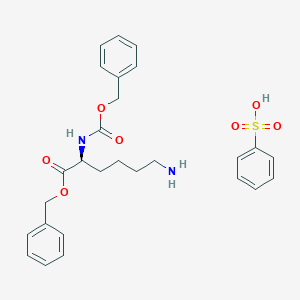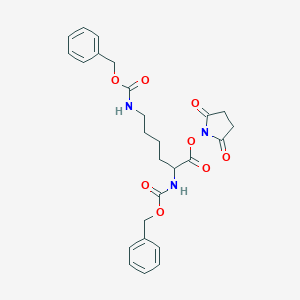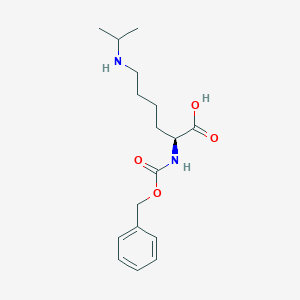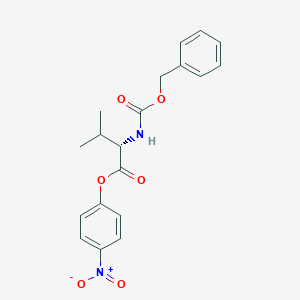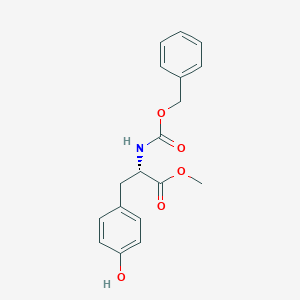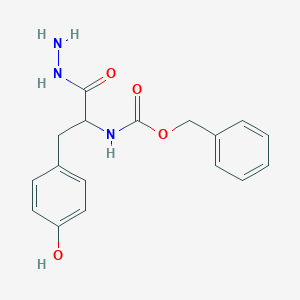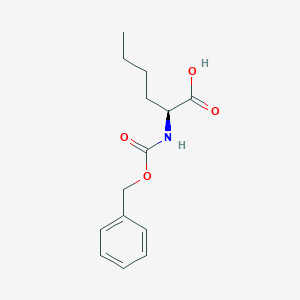
Z-Nle-OH
Übersicht
Beschreibung
Z-Nle-OH, also known as Z-L-Norleucine, is a compound with the empirical formula C14H19NO4 . It has a molecular weight of 265.30 . It is commonly used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of Z-Nle-OH can be represented by the SMILES string CCCCC@HOCc1ccccc1)C(O)=O . This indicates that it contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .
Chemical Reactions Analysis
While specific chemical reactions involving Z-Nle-OH are not detailed in the search results, it’s important to note that the mechanism of a chemical reaction involves a sequence of events that take place as reactant molecules are converted into products . These events constitute elementary steps that can be represented as a coming-together of discrete particles (“collision”) or as the breaking-up of a molecule (“dissociation”) into simpler units .
Physical And Chemical Properties Analysis
Z-Nle-OH is a white powder . It is suitable for solution phase peptide synthesis and ligand binding assays . The physical characteristics of similar substances can include density on a wet and dry basis, total porosity, air space, and water retention .
Wissenschaftliche Forschungsanwendungen
Surface Recombination in ZnO Nanorods
- Research by Yang et al. (2010) explored the surface composition of ZnO nanorods arrays (ZNAs) grown by a chemical bath deposition method. They found that OH bonds play a significant role in surface recombination, impacting the material's efficiency in various applications (Yang et al., 2010).
Photocatalytic Applications
- Kumar and Rao (2015) reviewed the use of zinc oxide (ZnO) in photocatalysis, particularly in wastewater treatment. They discussed how the presence of Zn(OH)2 can act as a barrier in photocatalysis and strategies to enhance ZnO's performance (Kumar & Rao, 2015).
Antibacterial Activity
- Prasanna and Vijayaraghavan (2015) discovered that reactive oxygen species generated from ZnO, including OH bonds, play a crucial role in its antibacterial activity, even in the absence of light (Prasanna & Vijayaraghavan, 2015).
Solar Cells and Photovoltaics
- A study by Eisele et al. (2003) examined Zn(Se,OH)/Zn(OH)2 buffer layers used in solar cells, demonstrating their importance in achieving high efficiencies in solar energy conversion (Eisele et al., 2003).
Environmental Applications
- Wang et al. (2018) focused on Z-scheme water splitting systems, using photocatalysts for clean and renewable energy production. They highlighted the role of Zn-based materials in these systems (Wang et al., 2018).
Safety And Hazards
Z-Nle-OH is classified as a combustible solid . In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, flushing eyes with water if it comes in contact with eyes, and rinsing mouth with water if swallowed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling Z-Nle-OH .
Eigenschaften
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYWMOZOCYAHNC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426354 | |
| Record name | Z-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Nle-OH | |
CAS RN |
39608-30-5 | |
| Record name | Z-Nle-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



